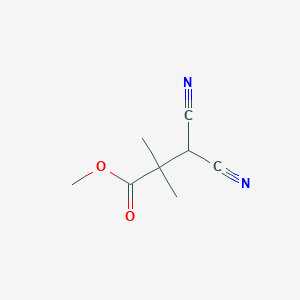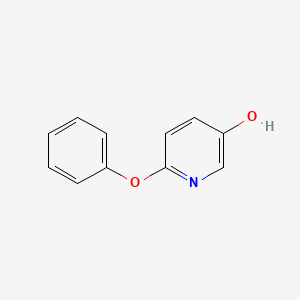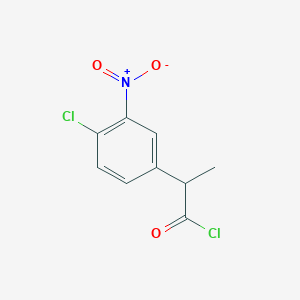
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine
Übersicht
Beschreibung
“N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The molecular structure of “this compound” involves the Boc group, which is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol .Physical and Chemical Properties Analysis
The Boc group in “this compound” is stable under various conditions . It is stable towards most nucleophiles and bases, and can withstand conditions of pH < 1 at 100°C, pH = 1 at room temperature, pH = 4 at room temperature, pH = 9 at room temperature, and pH > 12 at 100°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Proline-mimetics N-t-BOC protected derivatives, including N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine, are valuable in the synthesis of proline-mimetics. These derivatives serve as intermediates in producing racemic methyl t-3,t-5-disubstitutedprolinates, offering a practical pathway toward various putative proline-mimetics. N-Boc protected derivatives are preferred over N-benzyl counterparts due to cleaner reactions and higher overall yields (Costa et al., 2010).
Enantiomeric Separation in Capillary Electrophoresis The compound is relevant in the enantiomeric separation of N-tert.-butoxycarbonyl (N-t-Boc) amino acids through capillary electrophoresis. Using hydroxypropyl-substituted cyclodextrins, enantiomeric separation of N-t-Boc derivatized amino acids has been successfully accomplished, highlighting the compound's utility in analytical chemistry (Yowell et al., 1996).
Electrophilic Amination in Organic Synthesis this compound is also instrumental in electrophilic amination methodologies. This process enables the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are crucial intermediates for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Thermal Decomposition in Polymer Chemistry Research on methacrylate polymers containing the tert-butoxycarbonyl (BOC) moiety reveals the thermal decomposition behavior of such compounds. This study provides insights into the deprotection of BOC groups in polymer side chains and its implications for polymer materials chemistry (Jing et al., 2019).
Photoelectrochemical Biosensors The compound finds application in developing photoelectrochemical (PEC) biosensors for detecting 5-hydroxymethylcytosine (5hmC), playing a critical role in embryonic development and cancer progression. Such biosensors, based on novel materials like WS2 nanosheets and carbon dots, showcase the utility of this compound in enhancing biomedical research (Sui et al., 2019).
Wirkmechanismus
Target of Action
The compound belongs to the class of boc-protected amino esters , which are generally used in peptide synthesis and other organic transformations . These compounds are designed to protect amino groups during synthesis, allowing for transformations of other functional groups .
Mode of Action
The N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine compound acts as a protecting group for amino functions. It is added to the amino group to prevent it from reacting during the synthesis of complex molecules . The compound can be removed when no longer needed, typically through a process called deprotection . This process involves the use of strong acids such as trifluoroacetic acid (TFA) or other catalysts .
Biochemical Pathways
The compound plays a significant role in the synthesis of functionally and structurally diverse amino ester molecules . These molecules are created by cross-coupling various esters and secondary amines .
Pharmacokinetics
The compound’s properties as a boc-protected amino ester suggest that its bioavailability would be influenced by factors such as its stability, solubility, and the efficiency of its deprotection process .
Result of Action
The primary result of the action of this compound is the protection of amino groups during the synthesis of complex molecules. This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the deprotection process is facilitated by the presence of strong acids . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it suitable for use in various reaction environments . The compound’s action can also be influenced by the presence of water and other solvents .
Zukünftige Richtungen
The future directions for “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” could involve the development of more sustainable and efficient methods for N-Boc deprotection . This includes the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Eigenschaften
IUPAC Name |
tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQXSSDWRYNKR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OCC12CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)




![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)



![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

